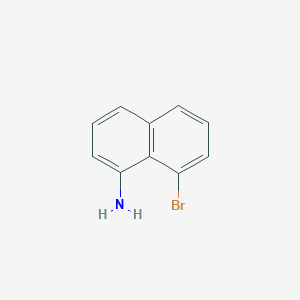

8-ブロモナフタレン-1-アミン

概要

説明

Molecular Structure Analysis

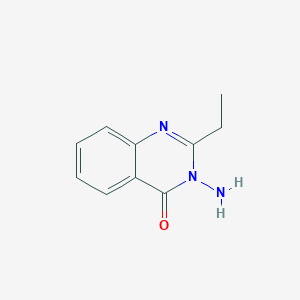

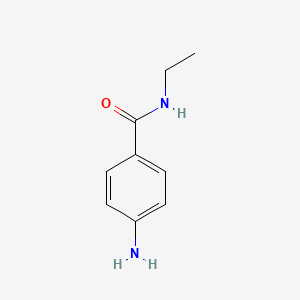

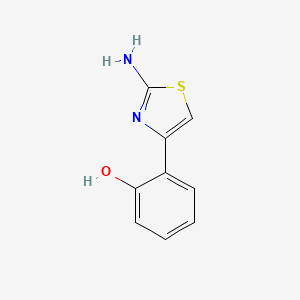

The molecular structure of 8-Bromonaphthalen-1-amine is represented by the linear formula C10H8BrN . The compound has a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis

8-Bromonaphthalen-1-amine is a solid substance . It has a molecular weight of 222.08 . The compound is soluble in water .科学的研究の応用

有機合成

8-ブロモナフタレン-1-アミン: は、有機合成における重要な中間体です。 ナフチルアミン部分をより大きな分子に導入するために使用できます。これは、さまざまな有機化合物に見られる構造成分です 。 その臭素原子は反応性があり、他の基で置換することができ、クロスカップリング反応に適しています 。

医薬品化学

医薬品化学において、8-ブロモナフタレン-1-アミンは、医薬品開発において重要な役割を果たすヘテロ環化合物の合成のためのビルディングブロックとして役立ちます 。医薬品への組み込みにより、さまざまな疾患の治療における潜在的な用途を備えた新しい治療薬の発見につながる可能性があります。

材料科学

この化合物は、分子内および分子間水素結合を形成し、ヘリンボーン積層モチーフを示す能力があるため、材料科学において用途があります 。これらの特性は、ポリマーやナノ材料など、新しい材料の設計と製造に役立ちます。

分析化学

8-ブロモナフタレン-1-アミン: は、分析化学における方法開発と検証に使用されます。 NMR、HPLC、LC-MS、UPLCなど、さまざまな技術を使用して分析できます。これらは、化学化合物の定性および定量分析に不可欠です 。

環境科学

環境科学では、8-ブロモナフタレン-1-アミンは、その環境における運命と挙動について研究される可能性があります。 環境要因との相互作用を理解することは、その影響を評価し、修復戦略を開発するために不可欠です 。

医薬品研究

この化合物は、新しい薬物候補の合成に使用される医薬品研究においても重要です。 新しい治療薬の開発における役割は、ヘルスケアと治療オプションの進歩に不可欠です 。

作用機序

Target of Action

It’s known that the compound exhibits intra- and intermolecular hydrogen bonds , which suggests that it may interact with biological targets that have complementary hydrogen bonding capabilities.

Mode of Action

8-Bromonaphthalen-1-amine exhibits less strain between the 1 and 8 substituents . This could potentially influence its interaction with its targets. The compound forms both intra- and intermolecular hydrogen bonds , which could facilitate its binding to target molecules and influence the resulting changes.

Result of Action

The compound’s ability to form intra- and intermolecular hydrogen bonds could potentially influence its molecular and cellular effects.

Safety and Hazards

将来の方向性

While specific future directions for 8-Bromonaphthalen-1-amine are not available, it’s worth noting that the compound has been used in research . For example, it was obtained by slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by addition of aqueous ammonia .

Relevant Papers The compound has been mentioned in several papers . For instance, it was discussed in a study published in Acta Crystallographica . Another paper from the University of St Andrews Research Portal also mentioned the compound .

生化学分析

Biochemical Properties

8-Bromonaphthalen-1-amine plays a significant role in biochemical reactions due to its ability to form intra- and intermolecular hydrogen bonds . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to exhibit a herring-bone stacking motif, which can affect the structural conformation of proteins it interacts with . The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which can modulate the function of the biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromonaphthalen-1-amine can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that 8-Bromonaphthalen-1-amine can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

特性

IUPAC Name |

8-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCNFNWFJYIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346612 | |

| Record name | 1-Amino-8-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62456-34-2 | |

| Record name | 8-Bromo-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62456-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-8-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromonaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structure of 8-Bromonaphthalen-1-amine?

A1: 8-Bromonaphthalen-1-amine exhibits less steric strain between the bromine and amine groups at the 1 and 8 positions compared to other 1,8-disubstituted naphthalene compounds []. This is an important observation as steric hindrance can significantly impact a molecule's reactivity and physicochemical properties. Additionally, the NH group participates in both intra- and intermolecular hydrogen bonding, influencing the crystal packing arrangement, which adopts a herringbone stacking motif [].

Q2: How was 8-Bromonaphthalen-1-amine synthesized?

A2: The synthesis involved a multi-step process. First, 8-bromo-1-naphthoic acid was reacted with sodium azide. Subsequently, aqueous ammonia was added to the reaction mixture. The crude product obtained was then purified by crystallization using petroleum ether, resulting in pink crystals of 8-Bromonaphthalen-1-amine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。